4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound with the molecular formula C13H13F2N3OS and a molecular weight of 297.32 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a triazole ring, an allyl group, and a difluorophenoxyethyl moiety .
Preparation Methods
The synthesis of 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide.
Attachment of the Difluorophenoxyethyl Moiety: The difluorophenoxyethyl group is attached through a nucleophilic substitution reaction using 2,4-difluorophenol and an appropriate alkylating agent.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiol group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the difluorophenoxyethyl moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds to 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives with varying substituents. Some examples are:
4-Allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: Similar structure but with chlorine atoms instead of fluorine.
4-Allyl-5-[1-(2,4-dimethoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: Contains methoxy groups instead of fluorine atoms.
4-Allyl-5-[1-(2,4-dinitrophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: Features nitro groups in place of fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPXESGIAPXLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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